molecular formula C17H14N2O B11857935 1-Allyl-4-phenylquinazolin-2(1H)-one

1-Allyl-4-phenylquinazolin-2(1H)-one

Cat. No.: B11857935
M. Wt: 262.30 g/mol
InChI Key: PXSALEGYAWCJOA-UHFFFAOYSA-N
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Description

1-Allyl-4-phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-4-phenylquinazolin-2(1H)-one typically involves the reaction of an appropriate anthranilic acid derivative with an allylating agent and a phenylating agent under controlled conditions. Common reagents include allyl bromide and phenyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Allyl-4-phenylquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazolin-2(1H)-one: Lacks the allyl group but shares the quinazolinone core structure.

    1-Allylquinazolin-2(1H)-one: Lacks the phenyl group but has the allyl group attached to the quinazolinone core.

Uniqueness

1-Allyl-4-phenylquinazolin-2(1H)-one is unique due to the presence of both allyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4-phenyl-1-prop-2-enylquinazolin-2-one

InChI

InChI=1S/C17H14N2O/c1-2-12-19-15-11-7-6-10-14(15)16(18-17(19)20)13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

PXSALEGYAWCJOA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3

Origin of Product

United States

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